N-Propyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine
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Overview
Description
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is a heterocyclic compound that features a bipyridine core with a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine typically involves the reduction of a precursor bipyridine compound followed by alkylation. One common method is the reductive amination of 3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one with propylamine under hydrogenation conditions using a catalyst such as Raney nickel . The reaction is carried out under mild conditions, typically at room temperature and atmospheric pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with catalysts like Raney nickel or palladium on carbon.
Substitution: Alkyl halides, acyl chlorides under basic conditions.
Major Products
Oxidation: N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-one.
Reduction: Fully saturated bipyridine derivatives.
Substitution: Various N-substituted bipyridine derivatives.
Scientific Research Applications
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific target. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to receptor sites and altering their conformation and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Naphthalene, 1,2,3,4-tetrahydro-6-propyl-: Similar in structure but lacks the bipyridine core.
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: Shares the tetrahydro structure but differs in functional groups and applications.
Uniqueness
N-Propyl-3,4,5,6-tetrahydro-[2,3’-bipyridin]-2’-amine is unique due to its bipyridine core, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in coordination chemistry and catalysis, where it can form stable complexes with metal ions .
Properties
Molecular Formula |
C13H19N3 |
---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-propyl-3-(2,3,4,5-tetrahydropyridin-6-yl)pyridin-2-amine |
InChI |
InChI=1S/C13H19N3/c1-2-8-15-13-11(6-5-10-16-13)12-7-3-4-9-14-12/h5-6,10H,2-4,7-9H2,1H3,(H,15,16) |
InChI Key |
UKJXFMJDRTYTQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=C(C=CC=N1)C2=NCCCC2 |
Origin of Product |
United States |
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